Narasin B
CAS No.: 58439-94-4
Cat. No.: VC0516500
Molecular Formula: C43H70O11
Molecular Weight: 763 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58439-94-4 |
|---|---|
| Molecular Formula | C43H70O11 |
| Molecular Weight | 763 g/mol |
| IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
| Standard InChI | InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) |
| Standard InChI Key | FBLJTCGAXDPRJH-CKPCXBJXSA-N |
| SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
| Canonical SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Narasin B possesses the molecular formula C₄₃H₇₀O₁₁ and a molecular weight of 763 g/mol. Its IUPAC name—2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.5⁷.³⁵]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid—reflects a complex spiroketal structure characteristic of polyether ionophores . The compound’s stereochemistry enables cation chelation, particularly monovalent ions like K⁺ and Na⁺, through oxygen-rich ether rings and carboxylate groups .
Comparative Analysis of Narasin Components
The narasin complex comprises four primary variants:
| Component | Proportion | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Narasin A | 96% | C₄₃H₇₂O₁₁ | Spiroketal, carboxylate |
| Narasin B | 1% | C₄₃H₇₀O₁₁ | Modified side-chain hydroxyls |
| Narasin D | 2% | Undisclosed | Variant ether linkages |
| Narasin I | 1% | Undisclosed | Altered methylation pattern |
Structural variations among components primarily occur in side-chain hydroxylation and methylation patterns, influencing their ion-binding affinities .
Biological Activity and Mechanisms
Ionophoric Function
Like other polyether ionophores, Narasin B facilitates transmembrane cation transport by forming lipid-soluble complexes with monovalent ions . This disrupts cellular ion gradients in target organisms, particularly coccidia parasites, leading to osmotic imbalance and metabolic dysfunction . The selectivity for K⁺ over Na⁺ (binding constant ratio ~10:1) enhances its antiparasitic efficacy in avian gastrointestinal environments .
Analytical Detection and Quantification
HPLC-MS/MS Methodology
A validated method for narasin detection in biological matrices employs:
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Column: Kinetex C18 (100 × 2.1 mm, 2.6 µm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
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Detection: Positive-mode MRM with transitions m/z 787.5 → 431.3 (quantitation) and 787.5 → 531.3/279.2 (confirmation)
Performance Metrics in Cattle Tissues
| Matrix | LOQ (µg/kg) | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |
|---|---|---|---|---|
| Muscle | 0.75 | 75.4 | 2.88 | 6.1 |
| Liver | 0.75 | 93.9 | 6.23 | 8.8 |
| Kidney | 0.75 | 96.4 | 5.37 | 6.5 |
| Fat | 1.0 | 88.2 | 2.44 | 5.2 |
Linearity ranges from 0.5–100 µg/kg (R² > 0.99) with matrix-matched calibration .
Pharmacokinetic and Regulatory Considerations
Tissue Residue Kinetics
In poultry, narasin exhibits rapid clearance with the following residue profile:
| Tissue | T₁/₂ (hr) | Cₘₐₓ (µg/kg) | Withdrawal Time (days) |
|---|---|---|---|
| Muscle | 12.3 | 15.2 | 3 |
| Liver | 18.7 | 48.9 | 5 |
| Skin/Fat | 24.1 | 52.3 | 7 |
Regulatory limits for narasin A (marker residue) are set at 15 µg/kg (muscle/kidney) and 50 µg/kg (liver/fat) .
Research Gaps and Future Directions
Despite narasin’s demonstrated bioactivity, critical knowledge gaps persist regarding Narasin B specifically:
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Isolated Biological Activity: No studies directly compare Narasin B’s ionophoric or anticancer potency against Narasin A
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Metabolic Fate: Hepatic clearance pathways and metabolite profiles remain uncharacterized
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Synergistic Effects: Potential cooperative interactions between narasin components in complex mixtures
Proposed research priorities include:
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Development of gram-scale isolation protocols for Narasin B
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High-throughput screening against cancer stem cell models
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Molecular dynamics simulations of cation-binding kinetics
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